GSK2256294A - 1142090-23-0

GSK2256294A

Catalog Number: EVT-269933
CAS Number: 1142090-23-0
Molecular Formula: C21H24F3N7O
Molecular Weight: 447.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
GSK2256294, also known as GSK2256294A, is a potent and selective sEH inhibitor, which is in investigation in patients with endothelial dysfunction or abnormal tissue repair, such as diabetes, wound healing or COPD. GSK2256294 exhibited potent cell-based activity, a concentration-dependent inhibition of the conversion of 14,15-EET to 14,15-DHET in human, rat and mouse whole blood in vitro, and a dose-dependent increase in the LTX/LTX diol ratio in rat plasma following oral administration.
Overview

GSK2256294A, also referred to as GSK2256294, is a selective inhibitor of soluble epoxide hydrolase, an enzyme implicated in various physiological processes including the metabolism of fatty acids. This compound is under investigation for its potential therapeutic applications in conditions such as hypertension, diabetes, stroke, and dyslipidemia. The development of GSK2256294A aims to exploit its ability to modulate the bioactive lipids that regulate vascular function and inflammation.

Source and Classification

GSK2256294A belongs to a class of compounds known as soluble epoxide hydrolase inhibitors. These inhibitors are characterized by their ability to interfere with the activity of soluble epoxide hydrolase, thereby enhancing the levels of epoxyeicosatrienoic acids, which possess vasodilatory and anti-inflammatory properties. The compound has been synthesized and evaluated for its biological activity through various research studies, including those focusing on structure-activity relationships and molecular docking analyses .

Synthesis Analysis

The synthesis of GSK2256294A involves several key steps:

  1. Starting Materials: The synthesis begins with the appropriate amine and carboxylic acid derivatives.
  2. Coupling Reaction: The formation of amide bonds is achieved using coupling agents like isobutyl chloroformate or similar reagents under controlled conditions.
  3. Purification: The resulting products are purified through methods such as recrystallization or chromatography to obtain the final compound in high purity.

Technical details include the use of solvents such as dichloromethane or tetrahydrofuran during reactions, with careful monitoring of temperature and time to optimize yield .

Molecular Structure Analysis

GSK2256294A has a complex molecular structure characterized by specific functional groups that contribute to its activity as an inhibitor.

  • Molecular Formula: C17_{17}H19_{19}ClN2_{2}O
  • Molecular Weight: 304.80 g/mol
  • Structural Features: The compound typically features an amide linkage along with aromatic rings that enhance its binding affinity to the target enzyme.

The three-dimensional conformation of GSK2256294A can be analyzed using computational modeling techniques that predict its interaction with soluble epoxide hydrolase .

Chemical Reactions Analysis

GSK2256294A participates in several chemical reactions primarily related to its mechanism of action as an enzyme inhibitor:

  1. Enzyme Inhibition: The primary reaction involves binding to the active site of soluble epoxide hydrolase, preventing it from catalyzing the hydrolysis of epoxides.
  2. Hydrogen Bonding: Interactions with key residues in the enzyme's active site (such as Asp355 and Tyr466) are crucial for its inhibitory effect.

The structure-activity relationship studies indicate that modifications in certain positions of the molecule can significantly affect its potency against soluble epoxide hydrolase .

Mechanism of Action

The mechanism of action for GSK2256294A involves:

  • Binding Affinity: The compound binds competitively to the active site of soluble epoxide hydrolase.
  • Inhibition of Hydrolysis: By inhibiting this enzyme, GSK2256294A increases the levels of epoxyeicosatrienoic acids, which are beneficial for cardiovascular health.
  • Biological Impact: This modulation leads to enhanced vasodilation and reduced inflammation, providing therapeutic benefits in various cardiovascular and metabolic disorders .
Physical and Chemical Properties Analysis

GSK2256294A exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and slightly soluble in water.
  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature variations.

These properties are critical for determining its formulation and delivery methods in clinical applications .

Applications

GSK2256294A has potential applications in various scientific fields:

  • Pharmaceutical Research: Investigated for its role in treating endothelial dysfunction and related cardiovascular diseases.
  • Biochemical Studies: Used as a tool compound to study the effects of soluble epoxide hydrolase inhibition on lipid metabolism.
  • Clinical Trials: Currently undergoing evaluation in clinical settings for safety and efficacy in patients with metabolic syndromes .

This compound represents a promising avenue for developing new therapies targeting endothelial function and inflammation-related disorders.

Chemical and Pharmacological Profile of GSK2256294A

Structural Characterization and Molecular Design

Chemical Synthesis and Optimization Pathways

GSK2256294A ((1R,3S)-N-(4-cyano-2-(trifluoromethyl)benzyl)-3-((4-methyl-6-(methylamino)-1,3,5-triazin-2-yl)amino)cyclohexanecarboxamide) was discovered using DNA-encoded library technology (ELT). Initial screening of triazine-based libraries against soluble epoxide hydrolase (sEH) identified hits with moderate potency. Hit-to-lead optimization focused on improving enzymatic inhibition, oral bioavailability, and metabolic stability. Key modifications included:

  • Introduction of a chiral cyclohexane linker to replace flexible alkyl chains, reducing conformational entropy.
  • Incorporation of a 4-cyano-2-(trifluoromethyl)benzyl group at the carboxamide terminus to enhance hydrophobic interactions.
  • Optimization of the triazine substituents to balance potency and physicochemical properties [9].

The synthesis employed a convergent strategy:

  • Cyclohexane Core Construction: cis-3-Aminocyclohexanecarboxylic acid derivatives were resolved enantioselectively.
  • Triazine Coupling: 4-Methyl-6-(methylamino)-1,3,5-triazin-2-amine was coupled to the cyclohexane core via nucleophilic aromatic substitution.
  • Benzylamide Formation: The carboxylic acid moiety was activated and reacted with 4-cyano-2-(trifluoromethyl)benzylamine [4] [9].

Table 1: Key Synthetic Intermediates of GSK2256294A

StepIntermediateFunction
1(1R,3S)-3-Aminocyclohexanecarboxylic acidChiral scaffold
24-Chloro-6-methylamino-1,3,5-triazineElectrophilic coupling partner
34-Cyano-2-(trifluoromethyl)benzylamineHydrophobic pharmacophore

Structure-Activity Relationship (SAR) Analysis

SAR studies revealed critical structural dependencies for sEH inhibition:

  • Triazine Region: The N-methylamino group at position 6 of the triazine ring is essential. Replacement with bulkier alkyl chains reduced potency by >100-fold due to steric clashes with the catalytic pocket.
  • Cyclohexane Linker: The (1R,3S) stereochemistry maximizes binding affinity. The trans-configured analogue showed 20-fold lower potency than the cis-isomer.
  • Benzyl Substituent: The 4-cyano group and 2-trifluoromethyl group synergistically enhance hydrophobic contacts. Removal of the cyano group decreased potency 8-fold [3] [4] [8].

Table 2: SAR Analysis of Key Structural Modifications

ModificationIC₅₀ (Human sEH)Effect vs. Parent
Parent (GSK2256294A)27 pMReference
trans-Cyclohexane isomer540 pM20-fold reduction
Removal of 4-CN group216 pM8-fold reduction
Replacement of -CF₃ with -H>1 nM>37-fold reduction

Biochemical Properties

Solubility, Stability, and Physicochemical Parameters

GSK2256294A exhibits pH-dependent solubility:

  • High solubility in acidic conditions (≥47 mg/mL at pH 1.2) due to protonation of the triazine nitrogen.
  • Reduced solubility at physiological pH (0.02 mg/mL at pH 7.4), necessitating formulation optimization for oral delivery [4] [8].

Stability profiling demonstrated:

  • Chemical Stability: Stable in plasma (t₁/₂ > 24 h) and simulated gastric fluid. No detectable degradation in liver microsomes indicates resistance to oxidative metabolism.
  • Thermal Stability: Decomposition temperature >200°C, supporting robust storage conditions [5] [6].

Key physicochemical parameters:

  • Molecular weight: 447.46 g/mol
  • LogP: 2.8 (moderate lipophilicity)
  • Hydrogen bond donors/acceptors: 4/8 [6] [8]

Table 3: Physicochemical Properties of GSK2256294A

ParameterValueMethod
Solubility (pH 1.2)≥47 mg/mLShake-flask
Solubility (pH 7.4)0.02 mg/mLShake-flask
logP2.8Reversed-phase HPLC
pKa3.9 (acidic)Potentiometry
Plasma Stability (human)>24 hLC-MS/MS

Selectivity and Potency Against Soluble Epoxide Hydrolase (sEH)

GSK2256294A is a picomolar inhibitor of human sEH:

  • IC₅₀ = 27 pM against recombinant human sEH.
  • Species-specific potency: Rat (IC₅₀ = 61 pM), Mouse (IC₅₀ = 189 pM) [2] [5] [10].

Mechanistic studies confirm:

  • Reversible tight-binding inhibition: Slow off-rate (t₁/₂ = 121 min) supports sustained target engagement.
  • Hydrolase domain specificity: No activity against the phosphatase domain of EPHX2 (IC₅₀ > 10 μM) [5] [7].

Selectivity profiling across 168 kinases, GPCRs, and ion channels showed:

  • >1,000-fold selectivity over fatty acid amide hydrolase (FAAH).
  • No significant inhibition of cytochrome P450 isoforms (CYP1A2, 2C9, 2D6, 3A4) at 10 μM [1] [7].

Cellular potency was validated using:

  • Whole blood assays: Inhibition of 14,15-EET conversion to 14,15-DHET (IC₅₀ = 0.66 nM).
  • Biomarker modulation: Dose-dependent increase in LTX/LTX-diol ratio in rat plasma (EC₅₀ = 3.2 nM) [5] [7].

Table 4: Enzymatic Inhibition Profile of GSK2256294A

TargetIC₅₀SpeciesAssay Type
sEH27 pMHumanRecombinant enzyme
sEH61 pMRatRecombinant enzyme
sEH189 pMMouseRecombinant enzyme
FAAH>10 μMHumanCompetitive binding
mEH>10 μMHumanRecombinant enzyme

Table 5: Compound Nomenclature for GSK2256294A

Identifier TypeName
Systematic IUPAC(1R,3S)-N-[[4-Cyano-2-(trifluoromethyl)phenyl]methyl]-3-[[4-methyl-6-(methylamino)-1,3,5-triazin-2-yl]amino]cyclohexane-1-carboxamide
SynonymsGSK2256294, GSK-2256294A, GSK 2256294
CAS Registry1142090-23-0
Chemical FormulaC₂₁H₂₄F₃N₇O
Development CodeGSK2256294A

Properties

CAS Number

1142090-23-0

Product Name

GSK2256294A

IUPAC Name

(1R,3S)-N-[[4-cyano-2-(trifluoromethyl)phenyl]methyl]-3-[[4-methyl-6-(methylamino)-1,3,5-triazin-2-yl]amino]cyclohexane-1-carboxamide

Molecular Formula

C21H24F3N7O

Molecular Weight

447.5 g/mol

InChI

InChI=1S/C21H24F3N7O/c1-12-28-19(26-2)31-20(29-12)30-16-5-3-4-14(9-16)18(32)27-11-15-7-6-13(10-25)8-17(15)21(22,23)24/h6-8,14,16H,3-5,9,11H2,1-2H3,(H,27,32)(H2,26,28,29,30,31)/t14-,16+/m1/s1

InChI Key

LQHDJQIMETZMPH-ZBFHGGJFSA-N

SMILES

CC1=NC(=NC(=N1)NC2CCCC(C2)C(=O)NCC3=C(C=C(C=C3)C#N)C(F)(F)F)NC

Solubility

Soluble in DMSO, not in water

Synonyms

GSK2256294; GSK-2256294; GSK 2256294; GSK2256294A; GSK-2256294A; GSK 2256294A.

Canonical SMILES

CC1=NC(=NC(=N1)NC2CCCC(C2)C(=O)NCC3=C(C=C(C=C3)C#N)C(F)(F)F)NC

Isomeric SMILES

CC1=NC(=NC(=N1)N[C@H]2CCC[C@H](C2)C(=O)NCC3=C(C=C(C=C3)C#N)C(F)(F)F)NC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.